molecular formula C16H15FN4O2S B6537590 N-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021228-00-1

N-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Numéro de catalogue: B6537590
Numéro CAS: 1021228-00-1
Poids moléculaire: 346.4 g/mol
Clé InChI: CIEAZODBUTVOKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a sulfanyl-linked 4-fluorophenyl carbamoyl group and a cyclopropanecarboxamide moiety. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and bioavailability, while the cyclopropane ring introduces conformational rigidity, which may optimize interactions with biological targets .

Propriétés

IUPAC Name

N-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c17-11-3-5-12(6-4-11)18-14(22)9-24-15-8-7-13(20-21-15)19-16(23)10-1-2-10/h3-8,10H,1-2,9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEAZODBUTVOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity:

  • Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Carbamoyl Group : May play a role in enzyme inhibition or modulation.
  • Pyridazine Ring : Implicated in various pharmacological activities.

The molecular formula is C18H19FN4O2SC_{18}H_{19}FN_4O_2S with a molecular weight of 368.43 g/mol.

The biological activity of N-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is thought to involve:

  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes related to inflammatory processes or cancer progression.
  • Modulation of Gene Expression : The compound may affect transcription factors involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it inhibits the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.2
MCF-7 (Breast Cancer)4.8
HeLa (Cervical Cancer)6.0

The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of the NF-kB signaling pathway, which is crucial for tumor survival and proliferation.

Anti-inflammatory Effects

In vitro studies have shown that N-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in macrophage cell cultures treated with lipopolysaccharides (LPS), where the compound significantly lowered cytokine levels compared to untreated controls.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Researchers treated A549 lung cancer cells with varying concentrations of the compound over 48 hours.
    • Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 2 µM.
  • Inflammation Model in Mice :
    • In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Pyridine Sulfonamide Derivatives ()

The 2015 Molecules study synthesized 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides (e.g., compound 21: N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide), which demonstrated anticancer activity (average GI50: 13.6–14.9 µM) against leukemia, colon cancer, and melanoma .

  • Core Structure : Pyridine vs. pyridazine in the target compound. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyridine.
  • The cyclopropanecarboxamide substituent may confer greater rigidity than the piperazine group in 21, possibly enhancing target selectivity.
  • Linkage : Sulfanyl (C–S–C) in the target compound vs. sulfonamide (SO2–N) in 21 . Sulfanyl groups are less polar, which could improve membrane permeability but reduce solubility .
Pyridazine-Based Dihydropyrimidine Carboxamide ()

A 2023 European patent describes N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide, highlighting the therapeutic relevance of pyridazine derivatives .

  • Core Structure : Both compounds share a pyridazin-3-yl core, but the patent compound incorporates a dihydropyrimidine ring, increasing structural complexity.
  • Substituents : The bis(4-methoxyphenyl)methyl group in the patent compound introduces bulk and lipophilicity, contrasting with the target compound’s compact cyclopropane and fluorophenyl groups. This may influence pharmacokinetic properties like volume of distribution.
Furopyridine Derivatives ()

A furo[2,3-b]pyridine derivative with a 4-fluorophenyl and cyclopropanecarboxamide group was synthesized under similar conditions (DMF, tetramethylisouronium hexafluorophosphate) .

  • Core Structure: Furopyridine vs. pyridazine.
  • Substituents: Both compounds feature 4-fluorophenyl and cyclopropanecarboxamide groups, suggesting shared design principles for optimizing target engagement. The trifluoroethylamino group in the furopyridine compound may increase electronegativity, affecting binding interactions.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity (GI50) Notable Properties
Target Compound Pyridazin-3-yl 4-fluorophenyl, cyclopropanecarboxamide Not reported Sulfanyl linkage, Fluorophenyl
Compound 21 () Pyridine 4-chlorophenyl, piperazine 13.6–14.9 µM Anticancer, sulfonamide
Patent Compound () Pyridazin-3-yl Dihydropyrimidine, bis(4-methoxyphenyl) Not reported High molecular weight
Furopyridine () Furo[2,3-b]pyridine 4-fluorophenyl, cyclopropanecarboxamide Not reported Rigid structure, trifluoroethyl

Research Implications

  • Anticancer Potential: The target compound’s structural similarities to compound 21 () suggest possible activity against similar cancer subpanels, though pyridazine’s electronic profile may modulate potency .
  • Synthetic Accessibility : and highlight diverse synthetic routes for pyridazine and fused heterocycles, but the target compound’s simpler structure (lacking dihydropyrimidine or fused rings) may streamline synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.